molecular formula C24H40O3 B12358847 2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol

2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol

Cat. No.: B12358847
M. Wt: 387.6 g/mol
InChI Key: YNZFFALZMRAPHQ-HJPXWVCCSA-N
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Description

2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexyl ring, a phenol group, and a deuterated alkyl chain, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol typically involves multiple steps. The process begins with the preparation of the cyclohexyl ring, followed by the introduction of the hydroxypropyl group. The phenol group is then attached, and finally, the deuterated alkyl chain is incorporated. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenols.

Scientific Research Applications

2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways, leading to changes in cellular functions. The deuterated alkyl chain may enhance the stability and bioavailability of the compound, making it more effective in its applications.

Comparison with Similar Compounds

Similar Compounds

    2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol: Lacks the deuterated alkyl chain.

    2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-dodecadeuterio-2-methyloctan-2-yl)phenol: Contains an additional deuterium atom.

Uniqueness

The presence of the deuterated alkyl chain in 2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol enhances its stability and resistance to metabolic degradation, making it unique compared to similar compounds.

Properties

Molecular Formula

C24H40O3

Molecular Weight

387.6 g/mol

IUPAC Name

2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol

InChI

InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20-,22-/m1/s1/i1D3,4D2,5D2,6D2,7D2

InChI Key

YNZFFALZMRAPHQ-HJPXWVCCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@@H](CC[C@H]2CCCO)O)O

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O

Origin of Product

United States

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